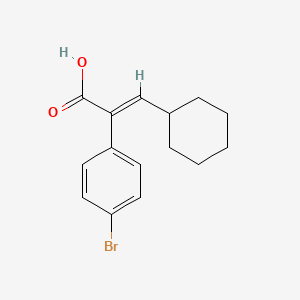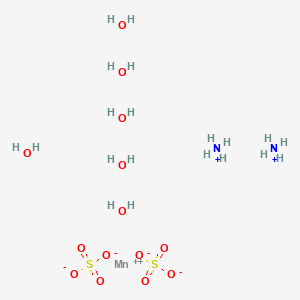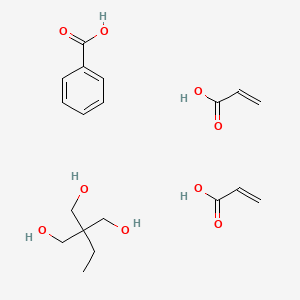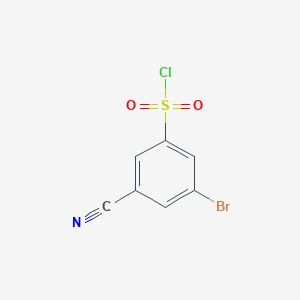
3-ブロモ-5-シアノベンゼン-1-スルホニルクロリド
説明
3-Bromo-5-cyanobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H3BrClNO2S and its molecular weight is 280.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-cyanobenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-cyanobenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- HIV プロテアーゼ阻害剤: 3-ブロモ-5-シアノベンゼン-1-スルホニルクロリドは、強力な P1′ ベンゼンスルホニルアザシクリックウレアヒト免疫不全ウイルス (HIV) プロテアーゼ阻害剤の合成に関与しています . これらの阻害剤は、ウイルスプロテアーゼ活性を阻害することで、HIV 感染の管理に重要な役割を果たしています。
医薬品化学と創薬
作用機序
Target of Action
It’s known that sulfonyl chloride derivatives can potentially inhibit kinases .
Mode of Action
It’s known that sulfonyl chlorides can participate in nucleophilic substitution reactions . In these reactions, a nucleophile attacks the sulfur atom of the sulfonyl group, leading to the displacement of the chloride ion .
Biochemical Pathways
Given its potential role as a kinase inhibitor , it might impact pathways regulated by these enzymes, which are involved in numerous cellular processes.
Result of Action
As a potential kinase inhibitor , it could impact cell signaling, growth, and proliferation.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature .
生化学分析
Biochemical Properties
3-Bromo-5-cyanobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with amino groups in proteins, forming stable sulfonamide bonds. These interactions can alter the activity of enzymes and proteins, making 3-Bromo-5-cyanobenzene-1-sulfonyl chloride a valuable tool in studying protein function and enzyme mechanisms .
Cellular Effects
The effects of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride on cells are diverse and depend on the specific cellular context. This compound can influence cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the modification of kinases by 3-Bromo-5-cyanobenzene-1-sulfonyl chloride can result in altered phosphorylation states, impacting downstream signaling events .
Molecular Mechanism
At the molecular level, 3-Bromo-5-cyanobenzene-1-sulfonyl chloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites, such as amino groups in proteins, forming sulfonamide bonds. This covalent attachment can inhibit or activate enzymes, depending on the specific site of modification. Additionally, 3-Bromo-5-cyanobenzene-1-sulfonyl chloride can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride can change over time due to its stability and degradation. This compound is generally stable under inert atmosphere and room temperature conditions . Prolonged exposure to moisture or reactive chemicals can lead to degradation, reducing its effectiveness. Long-term studies have shown that 3-Bromo-5-cyanobenzene-1-sulfonyl chloride can have lasting effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride in animal models vary with dosage. At low doses, this compound can selectively modify target proteins without causing significant toxicity. At higher doses, 3-Bromo-5-cyanobenzene-1-sulfonyl chloride can induce adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without causing harm .
Metabolic Pathways
3-Bromo-5-cyanobenzene-1-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit or activate metabolic enzymes, leading to changes in metabolic flux and metabolite levels. For instance, the modification of key enzymes in glycolysis or the citric acid cycle by 3-Bromo-5-cyanobenzene-1-sulfonyl chloride can alter cellular energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 3-Bromo-5-cyanobenzene-1-sulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity. For example, binding to specific transporters can facilitate the uptake of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride into cells, while interactions with intracellular proteins can determine its subcellular distribution .
Subcellular Localization
The subcellular localization of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of specific localization signals can direct 3-Bromo-5-cyanobenzene-1-sulfonyl chloride to the nucleus, where it can modify nuclear proteins and influence gene expression .
特性
IUPAC Name |
3-bromo-5-cyanobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXIVSGVEAXENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90702041 | |
| Record name | 3-Bromo-5-cyanobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49674-17-1 | |
| Record name | 3-Bromo-5-cyanobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49674-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-cyanobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


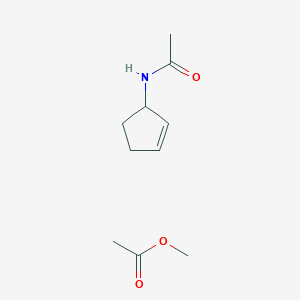
![Methyl [methyl(diphenyl)silyl]acetate](/img/structure/B1505110.png)
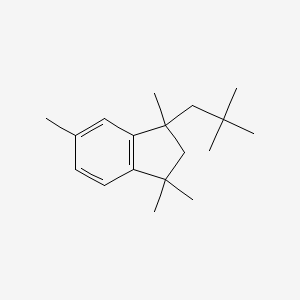
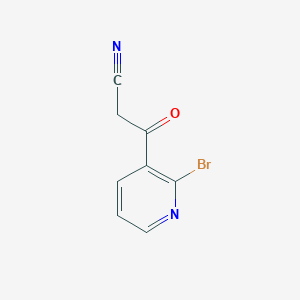
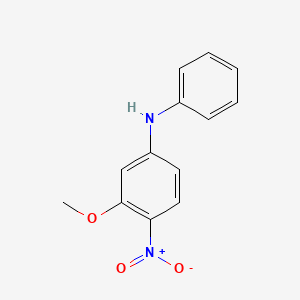
![Imidazo[1,2-a]pyrazin-2-ylmethanamine](/img/structure/B1505117.png)
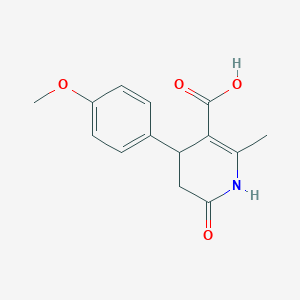
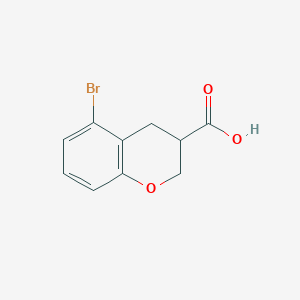
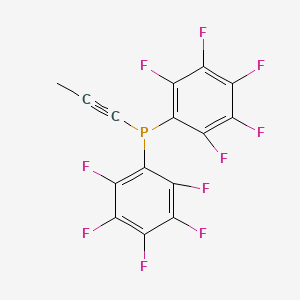
![7-Benzyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1505122.png)
![3-amino-N-[2-(dimethylamino)ethyl]-N-methylBenzenesulfonamide](/img/structure/B1505125.png)
